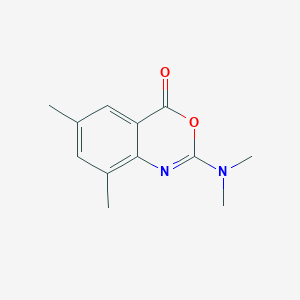

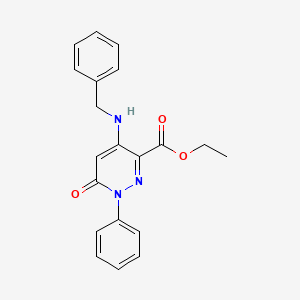

![molecular formula C20H17FN4O4S B3009412 3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 844826-64-8](/img/structure/B3009412.png)

3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" is a fluorine-containing molecule that is likely to be part of a broader class of sulfonamide compounds. Sulfonamides are known for their various biological activities, including antitumor properties. Compounds from sulfonamide-focused libraries have been evaluated for their antitumor capabilities, with some advancing to clinical trials due to their potent cell cycle inhibition effects .

Synthesis Analysis

The synthesis of related fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones has been achieved through a tandem aza-Wittig and annulation reactions. This method has proven to be efficient, yielding a series of compounds with high purity and in good to excellent isolated yields ranging from 73 to 90% . Although the specific synthesis of the compound is not detailed, the related compounds' synthesis methods provide insight into the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, EI-MS spectroscopy, and elemental analysis. For one of the compounds, single-crystal X-ray diffraction was used to further analyze the structure . These techniques are crucial for verifying the identity and purity of the synthesized compounds, which is essential for subsequent biological testing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of iminophosphoranes and para-fluoro phenyl isocyanate, followed by reactions with substituted phenols or amines. The aza-Wittig reaction is a key step in forming the pyrimidinone core, which is a common feature in this class of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one" are not provided, the related compounds' properties suggest that they are likely to be solid at room temperature and may exhibit moderate solubility in common organic solvents. The presence of the fluorine atom is known to influence the biological activity and physical properties of such molecules .

Relevant Case Studies

The antitumor activities of sulfonamides have been demonstrated in cell-based screens, with some compounds showing promise as cell cycle inhibitors. Compounds E7010 and E7070, for example, have been selected for clinical trials due to their antimitotic and antiproliferative properties, respectively . The preliminary bioassay results for the related pyrido[4,3-d]pyrimidin-4(3H)-ones indicate that they possess inhibitory activities against certain fungi, suggesting potential fungicidal applications .

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The compound 3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one, due to its complex structure, is likely synthesized through multi-step organic reactions. Compounds with similar structures, such as pyrimidine and pyridopyrimidinone derivatives, have been synthesized for various applications, including biological studies and material sciences. For instance, pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing that some derivatives exhibit significant activity against various bacterial and fungal strains (Alsaedi et al., 2019).

Biological Interactions and Applications

The presence of fluorophenyl and sulfonyl groups in the compound suggests potential interactions with biological systems. Fluorinated compounds, in particular, are of interest in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability of pharmaceuticals. For example, fluorine-containing pyrazolopyrimidin-4-one derivatives have been synthesized and shown to possess herbicidal activities against various plant species, indicating the potential for agricultural applications (Liu et al., 2006).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O4S/c1-12-3-2-8-25-18(12)23-19-15(20(25)27)11-16(17(22)24(19)9-10-26)30(28,29)14-6-4-13(21)5-7-14/h2-8,11,22,26H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGGLJFUSUSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

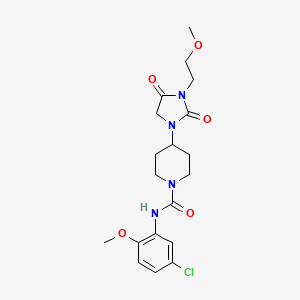

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

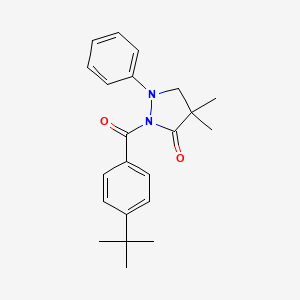

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

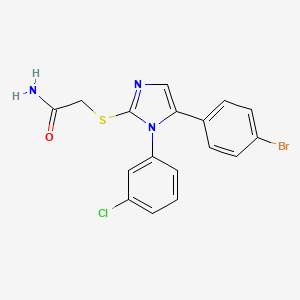

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)